N-[(oxan-4-yl)(pyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-22(18-5-7-20(8-6-18)25-12-1-2-13-25)24-21(17-9-14-27-15-10-17)19-4-3-11-23-16-19/h1-8,11-13,16-17,21H,9-10,14-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKZVUKINAQHTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the oxane and pyridine intermediates, followed by their coupling with the pyrrole and benzamide moieties. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain groups within the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares the target compound with analogs from the provided evidence, focusing on structural motifs, physicochemical properties, and inferred pharmacological implications.
Structural and Functional Group Analysis
Benzamide Derivatives with Thiazole Cores ( ) Examples: 4d, 4e, 4g, 4i (e.g., 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide). Key Differences:
- Core Structure : These compounds incorporate a thiazole ring (C3H2N2S) at the amide nitrogen, absent in the target compound.
- Substituents: The thiazole is substituted with morpholinomethyl, methylpiperazinyl, or dimethylamino groups, which enhance solubility via hydrogen bonding. In contrast, the target compound uses a tetrahydropyran-pyridinylmethyl group, offering distinct steric and electronic effects.
Fluorinated Chromenone-Pyrazolopyrimidine Derivatives ( ) Example: Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide). Key Differences:
- Core Heterocycles: Example 53 features a pyrazolopyrimidine-chromenone scaffold with fluorinated aromatic systems, absent in the target compound.
- Bioactivity Clues : Fluorination (common in compounds) typically enhances metabolic stability and lipophilicity. The target compound lacks fluorine, suggesting differences in bioavailability or target selectivity.
Physicochemical and Spectroscopic Properties
- Molecular Weight :
- Melting Points :
- Spectral Data :
- compounds were validated via ¹H/¹³C NMR and HRMS, with shifts corresponding to thiazole protons (~δ 7.5–8.5 ppm) and morpholine carbons (~δ 50–60 ppm) . The target’s pyrrole substituent would produce distinct aromatic signals (δ 6.5–7.0 ppm), while the oxan-4-yl group may show carbons near δ 25–35 ppm (CH2) and δ 70 ppm (O-linked CH).
Data Tables
Table 1. Structural and Physicochemical Comparison
Q & A
Q. What are the recommended synthetic routes for N-[(oxan-4-yl)(pyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions:
Intermediate preparation :
- Pyridine and pyrrole intermediates are synthesized separately. For pyridine derivatives, cyclization reactions (e.g., using 6-cyclopropylpyridin-3-yl or furan-3-yl groups) are common .
- The benzamide core is prepared via coupling reactions (e.g., acid chlorides with amines) under inert atmospheres .
Coupling steps :
- Amide bond formation between the benzamide and pyridine-pyrrole intermediates employs reagents like EDCI/HOBt or DCC, with solvents (DMF or THF) and temperatures (0–25°C) critical for minimizing side reactions .
Optimization :
- Yields (typically 40–65%) depend on catalyst loading (e.g., Pd for cross-couplings) and purification methods (column chromatography, recrystallization) .
Q. How can the molecular structure of this compound be validated experimentally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
1H/13C NMR confirms substituent positions (e.g., oxan-4-yl methylene protons at δ 3.5–4.0 ppm; pyrrole protons as singlets near δ 6.8 ppm) . - X-ray Crystallography :
Resolves spatial arrangements of the tetrahydropyran (oxan-4-yl) and pyridine rings, identifying dihedral angles critical for binding interactions . - High-Resolution Mass Spectrometry (HRMS) :
Validates the molecular formula (e.g., expected [M+H]+ for C23H24N3O2: 398.1865) .
Q. What preliminary biological screening assays are suitable for this compound?
Methodological Answer:
- Enzyme inhibition assays :
Test against kinases (e.g., tyrosine kinases) using fluorescence polarization or radiometric assays, given structural similarity to imatinib analogs . - Cytotoxicity profiling :
Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) are critical .
Advanced Research Questions
Q. How do structural modifications (e.g., oxan-4-yl vs. piperidinyl substituents) affect target binding and pharmacokinetics?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Replace oxan-4-yl with piperidinyl groups to assess steric/electronic effects on kinase binding. Molecular docking (e.g., AutoDock Vina) predicts interactions with ATP-binding pockets .
- LogP measurements (HPLC) and metabolic stability assays (e.g., liver microsomes) evaluate lipophilicity and CYP450-mediated degradation .
- Key Findings :
Oxan-4-yl enhances metabolic stability compared to piperidinyl due to reduced CYP3A4 affinity .
Q. How can contradictions in biological activity data (e.g., varying IC50 values across studies) be resolved?
Methodological Answer:
- Data reconciliation steps :
- Assay standardization : Compare protocols for cell line passage numbers, serum concentrations, and incubation times .
- Solubility controls : Use dynamic light scattering (DLS) to confirm compound solubility in assay buffers .
- Orthogonal assays : Validate cytotoxicity with ATP-based luminescence alongside MTT .
- Case Example :
Discrepancies in IC50 values (e.g., 2 µM vs. 10 µM) may arise from aggregation artifacts or batch purity differences (>95% purity required via HPLC) .
Q. What strategies optimize the compound’s stability under physiological conditions?
Methodological Answer:
- Degradation studies :
- pH stability: Incubate in buffers (pH 1–10) and monitor degradation via LC-MS. Oxan-4-yl derivatives show stability at pH 7.4 but hydrolyze at pH <3 .
- Light sensitivity: Conduct accelerated stability testing (ICH guidelines) with UV-Vis spectroscopy .
- Formulation approaches :
Encapsulate in PEGylated liposomes to shield hydrolytically labile amide bonds .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
Methodological Answer:
- Pharmacophore modeling :
Define essential features (e.g., hydrogen bond acceptors from pyridine, hydrophobic pockets for oxan-4-yl) using Schrödinger Phase . - Molecular Dynamics (MD) simulations :
Simulate binding to off-targets (e.g., EGFR vs. ABL kinases) to identify residues causing cross-reactivity. Modify substituents (e.g., methyl groups) to enhance specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
